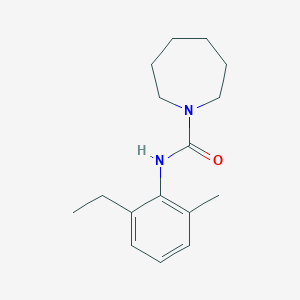![molecular formula C11H14N4O B7512089 N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TAK-242 was first synthesized in 2003 by researchers at Takeda Pharmaceutical Company Limited, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a selective inhibitor of TLR4 signaling by binding to the intracellular domain of the receptor and preventing the recruitment of adaptor proteins necessary for downstream signaling. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response associated with TLR4 activation.
Biochemical and Physiological Effects
Studies have shown that this compound can effectively inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and epithelial cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. In addition, this compound has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
One advantage of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide is its selectivity for TLR4 signaling, which allows for the inhibition of the inflammatory response associated with TLR4 activation without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several potential future directions for research on N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Another potential direction is the investigation of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in the use of this compound in combination with other therapies to enhance its anti-inflammatory effects.
Synthesis Methods
The synthesis of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of 3,4-dimethylpyrazole with 2-chloro-3-pyridinecarboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and triethylamine. The resulting compound is then subjected to a series of purification steps to yield this compound in its final form.
Scientific Research Applications
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the use of this compound as an inhibitor of Toll-like receptor 4 (TLR4), a key component of the innate immune system. TLR4 plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and its activation can lead to the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-9-5-8(11(16)14(2)3)6-12-10(9)15(4)13-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQNPIPHRRUGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)





![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)


![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)